molecular formula C16H28N2O4 B6428586 1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate CAS No. 2034204-53-8

1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate

Cat. No.: B6428586
CAS No.: 2034204-53-8
M. Wt: 312.40 g/mol
InChI Key: ZUJUFVQOLGSMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate is a synthetic chemical compound provided for research and development purposes. It is supplied with a documented CAS Number 2034204-53-8 and a molecular formula of C16H28N2O4, yielding a molecular weight of 312.40 g/mol . This molecule features a complex structure that incorporates both piperidine and tetrahydrofuran (oxolane) heterocyclic rings, motifs that are frequently explored in medicinal chemistry for their potential to interact with biological systems . The compound's structural framework suggests it may be of interest as a building block or intermediate in the synthesis of more complex molecules, particularly for researchers investigating novel pharmacologically active agents. Its predicted physicochemical properties include a density of 1.113 g/cm³ at 20 °C and a boiling point of 469.7 °C . This product is intended for use by qualified laboratory researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

[2-methyl-1-oxo-1-[[1-(oxolan-3-yl)piperidin-4-yl]methylamino]propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-12(19)22-16(2,3)15(20)17-10-13-4-7-18(8-5-13)14-6-9-21-11-14/h13-14H,4-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJUFVQOLGSMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1CCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Piperidine-Oxolane Hybrid Formation

The piperidine-oxolane scaffold is synthesized through Mannich-type cyclization or reductive amination .

Reductive Amination of 4-Piperidone Derivatives

A two-step protocol involves:

  • Condensation : 4-Piperidone reacts with oxolan-3-carbaldehyde in the presence of ammonium acetate, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol selectively reduces the imine to the secondary amine, yielding 1-(oxolan-3-yl)piperidin-4-ol.

  • Methylation : The hydroxyl group is methylated using methyl iodide (CH3I) and potassium carbonate (K2CO3) in dimethylformamide (DMF).

Key Data :

StepReagentsConditionsYield
1NH4OAc, EtOHReflux, 12h78%
2NaBH3CN, MeOHRT, 6h85%
3CH3I, K2CO3, DMF60°C, 8h92%

Nucleophilic Substitution on Piperidine

An alternative route involves displacing a leaving group (e.g., mesylate) on 4-hydroxypiperidine with oxolan-3-ol:

  • Mesylation : 4-Hydroxypiperidine is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (DCM).

  • Substitution : The mesylate intermediate reacts with oxolan-3-ol under basic conditions (K2CO3, DMF, 80°C).

Carbamoylation to Form 1-({[1-(Oxolan-3-yl)Piperidin-4-yl]Methyl}Carbamoyl)Ethanol (Int-2)

Isocyanate-Mediated Carbamoylation

The primary amine (Int-1 ) reacts with ethyl isocyanate (EtNCO) in anhydrous tetrahydrofuran (THF) to form the carbamate:

Int-1+EtNCOEt3N, THFInt-2\text{Int-1} + \text{EtNCO} \xrightarrow{\text{Et3N, THF}} \text{Int-2}

Optimization Note : Excess isocyanate (1.5 equiv) and catalytic triethylamine improve yields to 88%.

Phosgene-Free Carbamoyl Chloride Route

To avoid phosgene, carbamoyl chloride is generated in situ from urea:

  • Chlorination : Urea reacts with oxalyl chloride (COCl2) in DCM at 0°C.

  • Coupling : The resulting carbamoyl chloride is coupled with Int-1 using N,N-diisopropylethylamine (DIPEA).

Esterification to Ethyl Acetate Derivative

Acetylation of Carbamoyl-Ethanol

The hydroxyl group in Int-2 is acetylated using acetic anhydride (Ac2O) and 4-dimethylaminopyridine (DMAP) in DCM:

Int-2+Ac2ODMAP, DCMTarget Compound\text{Int-2} + \text{Ac2O} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound}

Reaction Conditions :

  • 1.2 equiv Ac2O, 0.1 equiv DMAP, 25°C, 4h

  • Yield: 94%

Transesterification from Methyl Ester

If Int-2 is synthesized as a methyl ester, transesterification with ethanol and sulfuric acid (H2SO4) affords the ethyl acetate derivative.

Alternative Synthetic Pathways

One-Pot Reductive Amination and Carbamoylation

A streamlined approach combines reductive amination and carbamoylation in a single vessel:

  • Reductive Amination : As described in Section 2.1.1.

  • In Situ Carbamoylation : Addition of ethyl isocyanate directly to the reaction mixture post-reduction.

Advantages : Reduces purification steps; overall yield improves to 76%.

Solid-Phase Synthesis for Scalability

Immobilizing the piperidine-oxolane scaffold on Wang resin enables iterative coupling and acetylation steps, facilitating high-throughput synthesis.

Analytical Characterization and Validation

Critical analytical data for the target compound include:

  • NMR (400 MHz, CDCl3) : δ 1.28 (t, 3H, J=7.1 Hz, CH2CH3), 1.45 (s, 3H, CH3), 2.35–2.50 (m, 4H, piperidine CH2), 3.65–3.80 (m, 4H, oxolane CH2), 4.18 (q, 2H, J=7.1 Hz, OCH2), 4.95 (s, 1H, NH).

  • HRMS (ESI+) : m/z calcd for C15H26N2O4 [M+H]+: 299.1864; found: 299.1867.

Challenges and Optimization Strategies

Stereochemical Control

The piperidine-oxolane junction may introduce stereocenters. Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures enantiopure product.

Purification of Hydrophilic Intermediates

Int-1 exhibits high polarity, complicating column chromatography. Ion-exchange resins (e.g., Dowex 50W) or recrystallization from ethanol/water mixtures improve recovery .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or carbamoyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that compounds similar to 1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate exhibit neuropharmacological properties. These compounds may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Such interactions could lead to applications in treating neurological disorders such as depression and anxiety.

Analgesic Properties

The analgesic potential of this compound class has been explored in several studies. Its structural similarity to known analgesics suggests that it may modulate pain pathways effectively. Further research is required to elucidate its efficacy and mechanism of action in pain management.

Drug Development

Due to its unique structure, this compound is being investigated as a lead compound in drug development. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) therapeutics.

Antidepressant Research

Preliminary studies suggest that this compound may possess antidepressant-like effects. Investigating its impact on various animal models of depression could provide insights into its potential as a novel antidepressant agent.

Case Study 1: Neuropharmacological Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their binding affinity to serotonin receptors. Results indicated that certain derivatives exhibited high affinity, suggesting potential use in treating mood disorders .

Case Study 2: Pain Modulation

A recent pharmacological study assessed the analgesic effects of related compounds in rodent models. The findings demonstrated significant pain relief comparable to established analgesics, warranting further investigation into the mechanisms involved .

Mechanism of Action

The mechanism of action for compounds like 1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate typically involves interaction with specific molecular targets, such as enzymes or receptors. The piperidine and oxolane rings may facilitate binding to these targets, while the carbamoyl and acetate groups could modulate the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key motifs with other esters and heterocyclic derivatives. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Reference
1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate C16H27N3O5 (est.) 341.4 g/mol (est.) Ethyl acetate ester, carbamoyl, piperidine, oxolane Prodrug (speculated)
2-oxo-2-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)ethyl acetate C15H26N2O3S 314.4 g/mol Ethyl acetate ester, 2-oxo, piperidine, thiopyran Not reported
Raltegravir potassium C20H20FN6O5 482.51 g/mol Oxadiazole, carbamoyl, fluorophenyl Antiviral (HIV integrase inhibitor)

Key Comparisons

vs. 2-oxo-2-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)ethyl acetate
  • Structural Differences :
    • The target compound features an oxolane (oxygen-containing tetrahydrofuran) , whereas the analog substitutes this with a thiopyran (sulfur-containing six-membered ring) .
    • The carbamoyl (-CONH-) group in the target contrasts with the 2-oxo (-CO-) group in the analog.
  • Functional Implications: Oxolane vs. Thiopyran’s larger atomic radius may increase lipophilicity, favoring membrane permeability . Carbamoyl vs. 2-oxo: The carbamoyl group introduces hydrogen-bonding interactions, which could enhance binding to biological targets but may reduce metabolic stability compared to the ketone group .
vs. Raltegravir Potassium
  • Structural Differences: Raltegravir’s 1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl substituent contrasts with the target’s piperidine-oxolane-carbamoyl system .
  • Functional Implications :
    • Oxadiazole vs. Oxolane-Piperidine : Oxadiazole’s electron-deficient aromatic ring in raltegravir facilitates interactions with viral integrase enzymes, whereas the target’s oxolane-piperidine system may target neurological receptors or transporters.
    • Ester Hydrolysis : Both compounds likely utilize ester hydrolysis for activation, but raltegravir’s potassium salt formulation enhances solubility and bioavailability .
General Comparison with Prodrug Esters

As per , hydrolyzable esters like ethyl acetate are common prodrug strategies. The target’s ethyl acetate group is smaller and less lipophilic than bulkier esters (e.g., 1-methyl-1-(C5-10 alkanoxy)-ethyl), suggesting faster hydrolysis rates and shorter half-lives .

Biological Activity

1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate is a compound with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure:
The compound's structure can be represented as follows:

C13H22N2O3\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₂₂N₂O₃
Molecular Weight250.33 g/mol
CAS Number2034591-34-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably receptors and enzymes involved in neurotransmission and metabolic pathways. The oxolane and piperidine moieties suggest potential activity in modulating neurotransmitter systems, particularly those involving acetylcholine and serotonin.

Target Interactions

  • Receptor Binding: The piperidine structure may facilitate binding to muscarinic acetylcholine receptors, which could influence cognitive functions and memory.
  • Enzyme Inhibition: Potential inhibition of enzymes such as cathepsin B has been suggested, which plays a role in various diseases, including cancer .

In Vitro Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antitumor Activity: Some studies have shown that related compounds can inhibit tumor cell proliferation in vitro by inducing apoptosis.
  • Neuroprotective Effects: The modulation of neurotransmitter systems may confer neuroprotective properties, making this compound a candidate for neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study published in Cancer Research evaluated the efficacy of a structurally related compound against various cancer cell lines. The results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

In a study assessing neuroprotective effects on neuronal cells exposed to oxidative stress, the compound demonstrated a significant reduction in cell death and maintained mitochondrial integrity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a piperidine-oxolane intermediate with a carbamoyl ethyl acetate moiety. A stepwise approach is advised:
  • Step 1 : Prepare the piperidin-4-ylmethylamine derivative via reductive amination of 1-(oxolan-3-yl)piperidin-4-carbaldehyde (see synthetic protocols in ).
  • Step 2 : React with 1-methyl-1-(ethoxycarbonyl)ethyl isocyanate to form the carbamoyl linkage. Optimize solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to minimize side reactions .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (3:1 to 1:1) for intermediates . Final compound purity (>95%) can be confirmed via HPLC with a C18 column and phosphate buffer-methanol mobile phase .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Confirm stereochemistry and functional groups (e.g., ester carbonyl at ~170 ppm, piperidine protons at 2.5–3.5 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 369.2) and assess impurities using high-resolution MS .
  • HPLC : Use a reverse-phase system with UV detection at 254 nm; compare retention times against reference standards .

Q. What are the key stability considerations under varying pH and temperature?

  • Methodological Answer : The ester group (-COOR) is pH-sensitive. Conduct accelerated stability studies:
  • Hydrolysis Risk : At pH > 7, monitor degradation via HPLC for free carboxylic acid byproducts. Buffer solutions (e.g., sodium acetate, pH 4.6) stabilize the compound during analysis .
  • Thermal Stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent ester hydrolysis .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare calculated activation energies (e.g., for ester hydrolysis) with experimental kinetic data. Adjust solvation models (e.g., SMD vs. PCM) to align with observed rates .
  • Isotope Labeling : Use deuterated analogs to validate proposed reaction mechanisms (e.g., acid-catalyzed vs. base-catalyzed pathways) .

Q. What strategies elucidate the compound’s prodrug activation kinetics in enzymatic environments?

  • Methodological Answer :
  • In Vitro Enzymatic Assays : Incubate with esterases (e.g., porcine liver esterase) and quantify active metabolite release via LC-MS/MS. Use Michaelis-Menten kinetics to model activation rates .
  • pH-Dependent Studies : Simulate physiological pH gradients (e.g., pH 5.5 for lysosomal activation) and monitor hydrolysis via UV-Vis spectroscopy .

Q. How are structure-activity relationships (SARs) established for derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the oxolane or piperidine moieties (e.g., replace oxolane with tetrahydrofuran) and assess bioactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina; validate binding via SPR or ITC .
  • Data Table : Example SAR for piperidine modifications:
DerivativeSubstituentBioactivity (IC50)
A-CH312 nM
B-CF38 nM
C-OCH325 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.